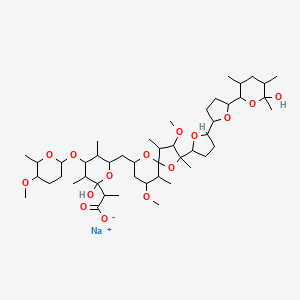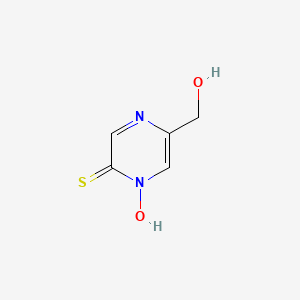![molecular formula C34H30N4O4S2 B14462447 2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] CAS No. 73647-92-4](/img/structure/B14462447.png)
2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two imidazole rings, each substituted with two 4-methoxyphenyl groups, and connected by a disulfide bridge. The molecular formula of this compound is C32H28N4O4S2, and it has a molecular weight of approximately 622.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] typically involves the following steps:
Formation of the Imidazole Rings: The imidazole rings are synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Substitution with 4-Methoxyphenyl Groups: The imidazole rings are then substituted with 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.
Formation of the Disulfide Bridge: Finally, the two substituted imidazole rings are connected via a disulfide bridge, which is formed through the oxidation of thiol groups using an oxidizing agent such as iodine or hydrogen peroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfonic acids.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] involves its interaction with thiol groups in proteins and enzymes. The disulfide bridge can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): Similar in structure but with different substituents on the imidazole rings.
2,2’-Disulfanediyldiethanamine: Contains a disulfide bridge but lacks the imidazole rings and methoxyphenyl groups.
Famotidine Related Compound E: Contains a disulfide bridge and thiazole rings, used as an impurity standard in pharmaceutical analysis.
Uniqueness
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] is unique due to its specific combination of imidazole rings, methoxyphenyl groups, and disulfide bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
73647-92-4 |
|---|---|
Molecular Formula |
C34H30N4O4S2 |
Molecular Weight |
622.8 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]disulfanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C34H30N4O4S2/c1-39-25-13-5-21(6-14-25)29-30(22-7-15-26(40-2)16-8-22)36-33(35-29)43-44-34-37-31(23-9-17-27(41-3)18-10-23)32(38-34)24-11-19-28(42-4)20-12-24/h5-20H,1-4H3,(H,35,36)(H,37,38) |
InChI Key |
QQDNIWYRDAOPQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)SSC3=NC(=C(N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)

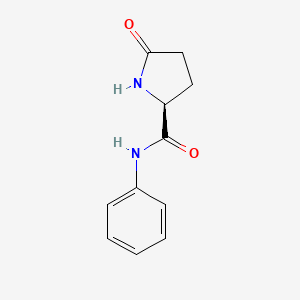
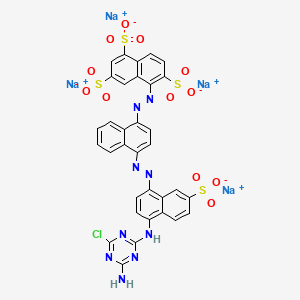
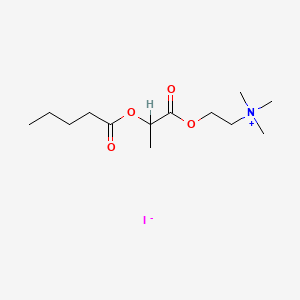
![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)

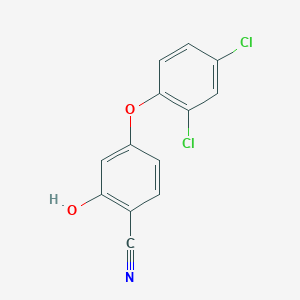
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
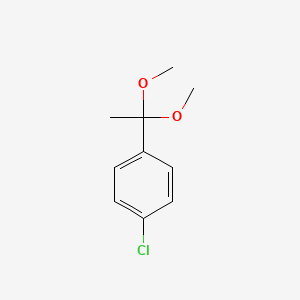
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)
